4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound features a pyrazolo ring fused with a pyrimidine structure, along with an iodophenoxy substituent. Pyrazolo[3,4-d]pyrimidines have garnered attention in medicinal chemistry due to their potential as therapeutic agents, particularly in cancer treatment and as inhibitors of specific kinases.
The compound is classified under heterocyclic compounds, specifically as a substituted pyrazolo[3,4-d]pyrimidine. Its synthesis has been reported in various studies focusing on the development of novel derivatives with enhanced biological activity. The classification of pyrazolo[3,4-d]pyrimidines often relates to their structural variations and the specific substituents attached to the core structure, which can significantly influence their pharmacological properties.
The synthesis of 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions. A common method includes:
Recent studies have demonstrated successful syntheses using various alkylating agents and solvents under controlled conditions to optimize yields and purity .
The molecular structure of 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be depicted as follows:
The molecular formula is , with a molecular weight of approximately 305.13 g/mol. Structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the arrangement of atoms within the molecule .
The chemical reactivity of 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine includes:
The mechanism of action for compounds like 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine often involves:
The physical properties of 4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture .
4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific applications:
Pyrazolo[3,4-d]pyrimidine derivatives exert potent kinase inhibition through competitive ATP-binding site occupation. Their planar architecture enables key hydrogen bonding with kinase hinge regions, while substituents at the C4 position access adjacent hydrophobic pockets. The 4-(3-iodophenoxy)-1-methyl variant (CAS 949712-66-7) exemplifies this targeted design, where the iodophenoxy moiety extends into selectivity-determining regions. Recent studies demonstrate significant activity across multiple kinase classes:
Table 1: Kinase Inhibitory Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Kinase Target | IC50 (μM) | Cellular Activity |
|---|---|---|---|
| 12b | EGFRWT | 0.016 ± 0.003 | A549: IC50 = 8.21 μM |
| 12b | EGFRT790M | 0.236 ± 0.015 | HCT-116: IC50 = 19.56 μM |
| SI306 | Src | 0.15 ± 0.02 | GBM cells: 7.2-11.2 μM |
| SI113 | SGK1 | 0.32 ± 0.05 | GBM cells: 10.5-14.4 μM |
The 4-phenoxy substitution pattern proves critical for potency, with meta-iodination (as in 4-(3-iodophenoxy) derivatives) enhancing cellular uptake and target residence time. Molecular docking reveals the iodine atom's halogen bonding with kinase gatekeeper residues contributes to this enhanced affinity [5] [6].
The pyrazolo[3,4-d]pyrimidine core serves as a purine isostere with strategic advantages in drug design. Its electronic distribution and hydrogen bonding capacity closely mirror adenine, enabling high-affinity kinase binding while resisting metabolic degradation. Key bioisosteric features include:
This bioisosterism explains the scaffold's privileged status across >30 kinase targets. The 1-methyl group in 4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine further mimics adenine's N9-methylation, enhancing hydrophobic interactions in the ribose binding pocket while blocking glucuronidation [5] [9].
The strategic incorporation of 4-phenoxy substituents marks a significant evolution in pyrazolo[3,4-d]pyrimidine drug design. This modification emerged from structure-activity relationship (SAR) studies revealing that:
Table 2: SAR of C4 Substituents in Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
| C4 Substituent | EGFRWT IC50 (μM) | Cellular Potency (A549) | Key Interactions |
|---|---|---|---|
| Chloro | 0.89 ± 0.11 | 42.3 μM | H-bond only |
| Anilino | 0.24 ± 0.03 | 28.7 μM | H-bond + hydrophobic |
| 3-Iodophenoxy | 0.016 ± 0.003 | 8.21 μM | H-bond + halogen bond |
| 4-Iodophenoxy | 0.038 ± 0.006 | 12.5 μM | Hydrophobic |
Synthetic routes to these derivatives typically involve:
Table 3: Synthetic Approaches to 4-Phenoxy Pyrazolo[3,4-d]pyrimidines
| Step | Reaction | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|---|
| 1 | Ring fusion | Urea, 180°C, 4h | 65-75 | 1-Phenyl-4,6-dihydroxopyrazolo[3,4-d]pyrimidine |
| 2 | Chlorination | POCl3/PCl5, reflux | 80-90 | 4,6-Dichloro derivative |
| 3 | N1-Alkylation | CH3I, K2CO3, DMF | 85 | 4-Chloro-1-methyl intermediate |
| 4 | Phenoxy coupling | 3-Iodophenol, K2CO3, DMSO, 100°C | 60-70 | Target compound (CAS 949712-66-7) |
The 3-iodophenoxy derivative (CAS 949712-66-7) exemplifies optimized design with molecular formula C12H9IN4O (MW: 352.13 g/mol). Its structural features - the 1-methyl group preventing N2 tautomerization and the electron-withdrawing iodine enhancing oxidative stability - contribute to improved pharmacokinetic profiles in preclinical models [2] [6] [10].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: